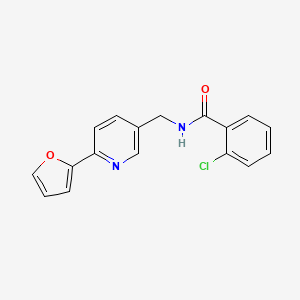
2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide, also known as 2-CPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes, including pain sensation, inflammation, and cancer cell proliferation.
Aplicaciones Científicas De Investigación
Versatile Synthesis Techniques
A study by Hayes and Meth–Cohn (1979) highlights a versatile new synthesis of quinolines and related fused pyridines through the Vilsmeier formylation of tertiary and secondary enamides. This process demonstrates a general method allowing substitution in various positions of the pyridine ring, which could be relevant for synthesizing compounds related to 2-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide (Hayes & Meth–Cohn, 1979).
Pharmacological Activity
Another significant application is in the domain of pharmacology, where compounds like this compound serve as potent inhibitors of specific signaling pathways. Yue et al. (2011) investigated the absorption, distribution, metabolism, and excretion of GDC-0449 (vismodegib), a compound structurally similar to this compound, demonstrating its potential as a first-in-class inhibitor of the Hedgehog signaling pathway (Yue et al., 2011).
Molecular Docking and Antimicrobial Activity
El’chaninov et al. (2017) and Flefel et al. (2018) present findings on the synthesis and properties of various pyridine and fused pyridine derivatives, including their molecular docking and in vitro screening for antimicrobial and antioxidant activities. These studies suggest the utility of compounds like this compound in developing new pharmacologically active compounds (El’chaninov et al., 2017); (Flefel et al., 2018).
Antioxidant Properties and Biological Activity
The studies on the synthesis of new pyridine-2,6-carboxamide-derived Schiff bases and their potential as antimicrobial agents by Al-Omar and Amr (2010), along with the research on the effect of metal ions of hydrazone complexes on interaction with nucleic acids, bovine serum albumin, and antioxidant properties, further underline the broad applicability of compounds structurally related to this compound in exploring new therapeutic avenues (Al-Omar & Amr, 2010); (Sathyadevi et al., 2012).
Propiedades
IUPAC Name |
2-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-5-2-1-4-13(14)17(21)20-11-12-7-8-15(19-10-12)16-6-3-9-22-16/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBFRGWJWUNQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

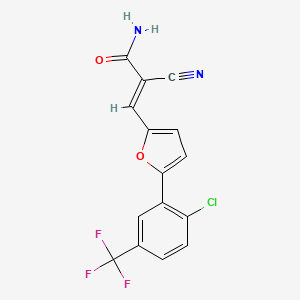
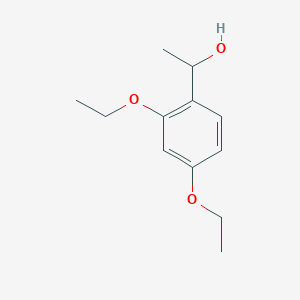
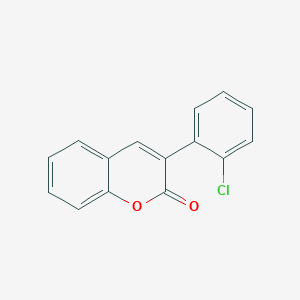
![N-(Oxan-4-yl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B3016003.png)
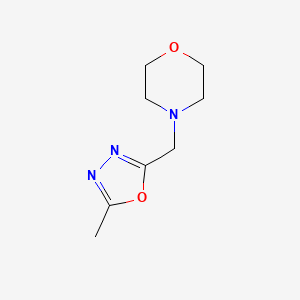
![[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine](/img/structure/B3016009.png)

![2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016014.png)

![N-Tert-butyl-2,4-difluoro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B3016016.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3016017.png)
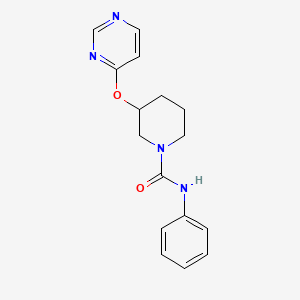

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B3016021.png)